2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves several steps. One common method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial activities.
Industry: Thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor (erythroid-derived 2)-like 2 (NRF2), leading to the activation of NRF2 and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5g/mol |
IUPAC Name |
2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-11-10-12(8-9-14(11)22(25)26)18(24)21-19-16(17(20)23)13-6-4-2-3-5-7-15(13)27-19/h8-10H,2-7H2,1H3,(H2,20,23)(H,21,24) |
InChI Key |
SBHRDOYBGQTBRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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